molecular formula C20H19ClFN3OS B459789 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 627056-91-1

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459789
CAS No.: 627056-91-1
M. Wt: 403.9g/mol
InChI Key: QGMQWHNUJYMCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Thienoquinoline: Similar structure but lacks some of the substituents present in the target compound.

    Fluoroquinolones: Known for their antibacterial properties.

Uniqueness

The uniqueness of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 627056-91-1) is a novel compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}ClFN3_3OS
  • Molecular Weight : 403.91 g/mol
  • Purity : >90% .

The compound exhibits a multifaceted mechanism of action that includes:

  • Inhibition of Wnt/β-catenin Signaling : This pathway is crucial for various cellular processes including cell differentiation and proliferation. Compounds that inhibit this pathway have been linked to cardiogenic activity and potential applications in regenerative medicine .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound may possess antimicrobial properties against various pathogens .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound can inhibit cancer cell growth through modulation of signaling pathways like Wnt/β-catenin. For instance, certain analogs have shown IC50 values in the low nanomolar range for inhibiting cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases. Its structural features suggest it may inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. In vitro studies have shown promising results with AChE inhibition comparable to established drugs like tacrine .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
Wnt InhibitionModulation of β-catenin signaling0.026
AChE InhibitionEnzyme inhibition0.131
AntimicrobialVarious pathogensMIC = 6.25

Case Study 1: Cardiogenic Activity

A study focused on the cardiogenic potential of Wnt inhibitors found that compounds similar to our target compound significantly increased cardiomyocyte differentiation in human embryonic stem cells. The most effective analogs demonstrated a 1.5-fold increase in cardiogenesis compared to controls at lower concentrations .

Case Study 2: Neuroprotective Potential

In a comparative analysis of AChE inhibitors, the target compound showed a significant reduction in enzyme activity at concentrations similar to leading drugs in the market. This suggests its potential as a multitarget therapeutic agent for neurodegenerative conditions .

Properties

IUPAC Name

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMQWHNUJYMCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.